molecular formula C11H16N6O4 B3047022 2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13389-13-4

2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B3047022
CAS RN: 13389-13-4
M. Wt: 296.28 g/mol
InChI Key: ISWTXTWJONWIEN-UHFFFAOYSA-N
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Description

2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , also known by its chemical structure, is a purine nucleoside. It falls within the class of organic compounds where a purine base (in this case, adenine) is attached to a ribosyl or deoxyribosyl moiety. The compound’s chemical formula is C₁₇H₁₈Cl₂N₆O₄ .

Scientific Research Applications

Corrosion Inhibition

Adenosine, a component found in agarwood leaf extract and structurally similar to the compound , has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid solutions. Studies utilizing weight loss and electrochemical methods demonstrated adenosine's inhibition efficiency of 78.88% at a concentration of 1×10−3 mol dm−3. It acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions, and adsorbs onto the steel surface through a combination of physisorption and chemisorption processes (Lee Yun Sin et al., 2017).

Enzyme Inhibition

Synthetic efforts have led to the development of derivatives like cis-(6-substituted-9-purinyl)cycloalkylcarbinols as inhibitors of adenosine deaminase, an enzyme pivotal in purine metabolism. These derivatives, particularly those with amino or methylamino groups at the 6-position of the purine nucleus, displayed inhibitory properties, highlighting the compound's potential in biochemical applications (Schaeffer et al., 1964).

Antiviral Activity

Research into 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines has shown significant antiviral activity against herpes simplex virus types 1 and 2, with some derivatives proving more active than acyclovir, a standard antiviral medication. This showcases the potential of purine derivatives, like the compound , in developing new antiviral agents (Harnden et al., 1987).

Adenylyl Cyclase Probing

A fluorescent-labeled ATP analog structurally related to the compound of interest has been synthesized for the study of adenylyl cyclases, enzymes involved in the conversion of ATP to cyclic AMP. This research tool enables the investigation of the binding site and function of adenylyl cyclases, contributing to our understanding of cellular signaling mechanisms (Emmrich et al., 2010).

properties

IUPAC Name

2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWTXTWJONWIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294348
Record name N~8~-Methyl-9-pentofuranosyl-9H-purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyaminoadenosine

CAS RN

13389-13-4, 64854-82-6
Record name NSC95944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC293540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~8~-Methyl-9-pentofuranosyl-9H-purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

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